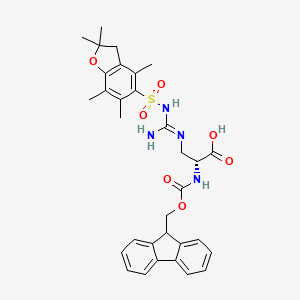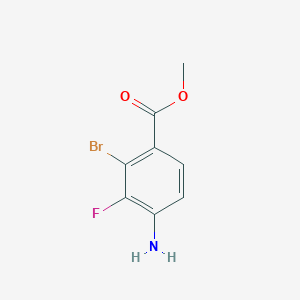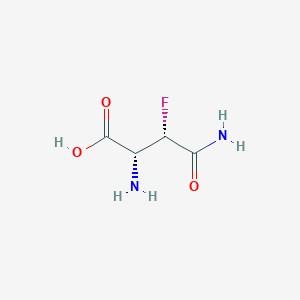
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features both amino and fluoro functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the fluorination of a precursor molecule followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts in industrial settings can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved often include key metabolic or signaling routes that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-methyloxiran-2-yl phosphonic acid: Known for its antibacterial properties.
(2R,3R)-dihydroquercetin: Noted for its antioxidant activity.
Uniqueness
What sets (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid apart from similar compounds is its unique combination of amino and fluoro groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where specific chemical modifications are required.
Properties
Molecular Formula |
C4H7FN2O3 |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
(2R,3S)-2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10)/t1-,2-/m0/s1 |
InChI Key |
WCDMRIWUCBOWJP-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(=O)N)F)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
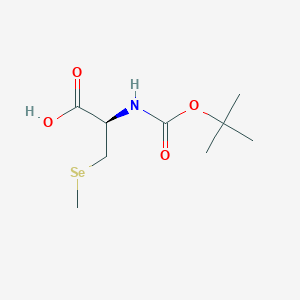
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)

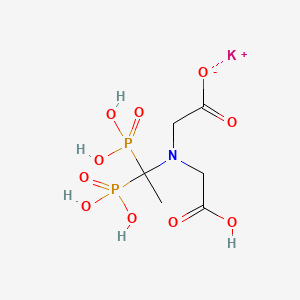
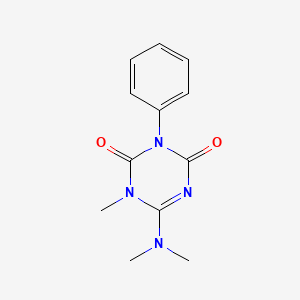


![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
